Shellac

Descripción general

Descripción

Shellac is a natural, biocompatible resin of significant interest in various industries due to its unique properties. It is derived from the resinous secretion of the lac insect (Kerria lacca), primarily found in India. This biopolymer consists of a complex mixture of polyesters and single esters of aliphatic and sesquiterpenoid acids. Shellac is renowned for its excellent film-forming abilities, low vapor permeability, and good adhesion properties, making it a preferred choice for protective coatings in food, pharmaceutical, and other industries (Coelho et al., 2012).

Synthesis Analysis

The synthesis of shellac involves the secretion by lac bugs and its collection and processing into usable forms. Various modifications have been explored to enhance shellac's properties, such as its reaction with succinic anhydride to improve enteric properties (Limmatvapirat et al., 2008) and partial hydrolysis to modify its physicochemical characteristics (Limmatvapirat et al., 2004).

Molecular Structure Analysis

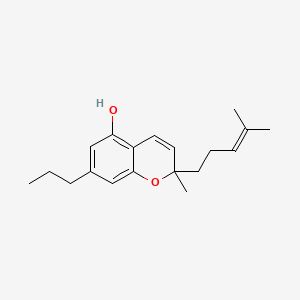

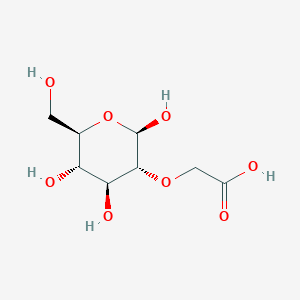

Shellac's molecular structure, comprising a complex mix of natural polyesters and esters, imparts its unique physicochemical properties. The aging of shellac results in changes to its molecular structure, affecting its viscoelastic properties due to crosslinking and the behavior of its macromolecules, with hydroxy fatty acids like aleuritic acid playing a significant role (Coelho et al., 2012).

Chemical Reactions and Properties

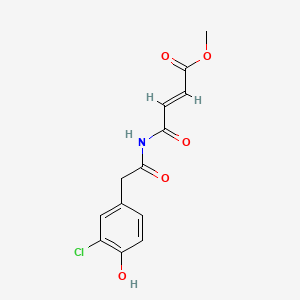

Shellac undergoes various chemical reactions that modify its properties. For instance, the formation of shellac succinate through dry media reaction enhances its solubility, especially in the pH range of the small intestine, indicating improved enteric properties (Limmatvapirat et al., 2008). Additionally, modifications with glycerol and acrylic acid have been shown to alter shellac's acid value, hydroxyl groups, and free glycerol concentration, improving its chemical properties (Marareza et al., 2018).

Physical Properties Analysis

The nanostructure of shellac films has been extensively studied, revealing a unique bicontinuous nanostructure that explains its exceptional physicochemical characteristics and mechanical properties. This morphology is surprising in naturally occurring systems and provides insights into how shellac's properties can be further manipulated for novel applications (Bar & Bianco‐Peled, 2021).

Chemical Properties Analysis

The chemical modification of shellac, such as through the formation of shellac succinate or by partial hydrolysis, illustrates the adaptability of its chemical properties. These modifications lead to changes in solubility, mechanical properties, and enteric properties, showcasing shellac's versatility for various applications (Limmatvapirat et al., 2008); (Limmatvapirat et al., 2004).

Aplicaciones Científicas De Investigación

Sure, I can provide an overview of the scientific research applications of Shellac. Shellac is a physically refined form of lac resin, a natural biopolymer of animal origin obtained from tiny insects feeding on the sap of specific host trees . It has been used in several industries due to its exceptional properties such as film-forming, adhering, bonding, thermoplasticity, water-resistance, and easy solubility in spirit and aqueous alkali solvents . Here are some of its applications:

-

Food and Pharmaceutical Industries

-

Electrical Insulations

-

Dental Baseplates

-

Green Electronic Components

- Application : Shellac is used in green electronic components .

- Methods : The shift in the processing techniques from traditional methods accelerated shellac processing which is witnessed in the development and application of shellac-based materials .

- Results : The use of shellac in green electronic components has been beneficial due to its adaptability, biocompatibility, structural modification capability, solubility, and thermoplasticity .

-

3D Printing

-

Electronic Sensors

-

Furniture Polish and Wall Paintings

-

Desensitizing Agents

-

Stealth Technology

-

Coating on Fruits to Increase Shelf Life

- Application : Shellac is used as a coating on fruits to increase their shelf life .

- Methods : From investigation S3 coating (12% shellac + 2% oleic acid + 4.4% morpholine + 0.3% ammonia) proved to be best according to sensory, physical and chemical test .

- Results : It gives better shelf life and consumer acceptability on room temperature as well as refrigeration temperature .

-

Odour and Stain Blocker

-

Cocoa Bean Shells (CBS) Based Composite

- Application : Shellac is used in the formulation of natural fiber filling and functionalization of biomaterials by studying the chemical composition of cocoa bean shells (CBS) and proposing the fabrication and characterization of polylactic acid (PLA) and CBS-based composite by solvent-casting .

- Results : The use of shellac in CBS-based composite has been beneficial due to its exceptional properties .

-

Natural Fiber Filling and Functionalization of Biomaterials

-

Aloe Vera-Based Edible Film

- Application : Shellac is used in the synthesis of aloe vera-based edible film .

- Methods : The initial concentration of shellac resin was kept constant at 6% w/w; meanwhile the initial concentrations of gelatine were 4% and 6% w/w and of guar gum were 1% and 2% w/w .

- Results : The use of shellac in aloe vera-based edible film has been beneficial due to its exceptional properties .

-

Shellac Composites

- Application : Shellac is used in the development of shellac composites .

- Results : The use of shellac in shellac composites has been beneficial due to their novel and environment-friendly attributes like natural origin, low melting point, thermo-setting property, modulation of the brittle nature, low cost, and antimicrobial property .

-

Biomedical Field

Safety And Hazards

Shellac is commonly consumed in foods and there isn’t enough reliable information to know if shellac is safe to use in larger amounts as medicine or what the side effects might be . Some people can have an allergy to shellac . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of shellac and avoid contacting with skin and eye .

Direcciones Futuras

Propiedades

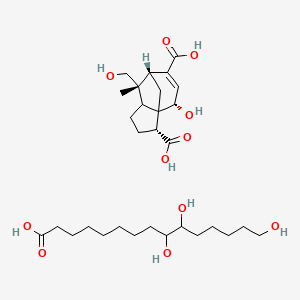

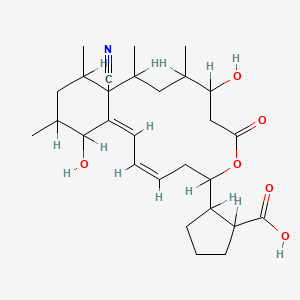

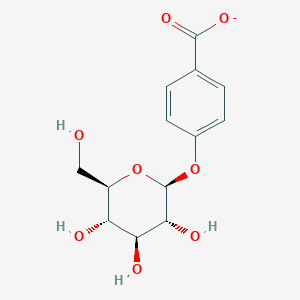

IUPAC Name |

(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6.C15H30O5/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15;16-12-8-4-6-10-14(18)13(17)9-5-2-1-3-7-11-15(19)20/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21);13-14,16-18H,1-12H2,(H,19,20)/t8-,9-,10?,11-,14+,15?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIYFNHBLSMPS-ATJNOEHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

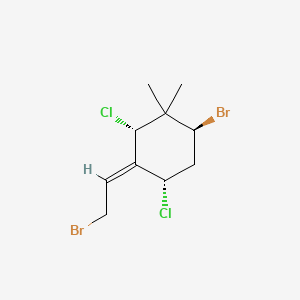

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC3(C1CC[C@H]3C(=O)O)[C@H](C=C2C(=O)O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Bleached shellac — off-white, amorphous, granular resin; Wax-free bleached shellac — light yellow, amorphous, granular resin, Yellowish brittle sheets, crushed pieces, or powder; [Merck Index] Reddish brown odorless flakes; [Gesswein MSDS] | |

| Record name | Shellac | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SHELLAC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Shellac | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; freely (though very slowly) soluble in alcohol; slightly soluble in acetone | |

| Record name | SHELLAC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid | |

CAS RN |

9000-59-3 | |

| Record name | Shellac | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Shellac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1234866.png)

![2H-Oxireno[e][2]benzoxacyclotetradecin-6,12(3H,7H)-dione, 1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,14S,15aR)-](/img/structure/B1234869.png)

![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)

![[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate](/img/structure/B1234874.png)

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)

![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)